molecular formula C12H14ClN3O B13811581 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one

5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one

Cat. No.: B13811581
M. Wt: 251.71 g/mol
InChI Key: XZCPIYIKPPBASX-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one is a chemical compound with the molecular formula C12H14ClN3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in pathogens. The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one stands out due to its unique combination of a chlorine atom and a piperidine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-3-piperidin-1-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C12H14ClN3O/c13-9-4-5-11-10(8-9)14-12(17)16(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17)

InChI Key

XZCPIYIKPPBASX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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